molecular formula C10H14ClN B2825069 1-(4-Chlorophenyl)-2-methylpropan-1-amine CAS No. 78469-10-0

1-(4-Chlorophenyl)-2-methylpropan-1-amine

Cat. No. B2825069
CAS RN: 78469-10-0
M. Wt: 183.68
InChI Key: KAIHEXRERGCTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

GABAB Receptor Antagonism

1-(4-Chlorophenyl)-2-methylpropan-1-amine exhibits properties as a GABAB receptor antagonist. This was identified through the synthesis and evaluation of similar compounds, revealing potential applications in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1994).

Monoamine Oxidase-B Inhibition

The compound has been studied for its role in inhibiting monoamine oxidase B (MAO-B). This research suggests potential applications in treating neurological disorders, particularly those involving neurotransmitter regulation (Ding & Silverman, 1993).

Corrosion Inhibition

Research has explored amine derivatives, including this compound, for their effectiveness as corrosion inhibitors. This has implications for their use in protecting metals in corrosive environments (Boughoues et al., 2020).

Chemical Synthesis

The compound plays a role in chemical synthesis processes. Studies have explored its utility in forming complex chemical structures, indicating its importance in organic chemistry and materials science (Fan, 2011).

Spectroscopic and Quantum Chemical Studies

This compound has been part of studies involving spectroscopic and quantum chemical analysis. This research provides insights into the compound's molecular structure and electronic properties, beneficial for various scientific applications (Fatma et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, also known as Pitolisant, is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .

Mode of Action

Pitolisant acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The action of Pitolisant affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness and alertness. By blocking the histamine H3 receptor, Pitolisant enhances the activity of histaminergic neurons, leading to increased wakefulness .

Pharmacokinetics

Pitolisant is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . In healthy individuals receiving an oral dose of 20 mg, the maximum concentration (Cmax) was approximately 30 ng/mL . The time to reach maximum concentration (Tmax) was typically about 3 hours following administration .

Result of Action

The action of Pitolisant results in a reduction in excessive daytime sleepiness, a common symptom of narcolepsy . In a European clinical trial of adult patients with narcolepsy, there was a reduction in the Epworth Sleepiness Scale (ESS) score from Pitolisant therapy compared to placebo . The therapeutic effectiveness of Pitolisant was comparable to that of modafinil .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information .

Future Directions

This involves looking at current research trends related to the compound and predicting future areas of study. This could involve new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHEXRERGCTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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